Cas no 898771-27-2 (3-(2-Fluorobenzoyl)thiophene)
3-(2-Fluorobenzoyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 3-(2-FLUOROBENZOYL)THIOPHENE
- (2-fluorophenyl)-thiophen-3-ylmethanone
- 3-(2-Fluorobenzoyl)thiophene
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- MDL: MFCD07699036
- Inchi: 1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H
- InChI Key: JKEDIIMTLOBKCV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C1C=CC=CC=1F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
3-(2-Fluorobenzoyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202342-2g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202342-5g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Matrix Scientific | 103562-1g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 1g |
$517.00 | 2023-09-05 | ||
| Matrix Scientific | 103562-2g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 2g |
$739.00 | 2023-09-05 | ||
| Matrix Scientific | 103562-5g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 5g |
$1412.00 | 2023-09-05 | ||
| Fluorochem | 202342-1g |
3-(2-Fluorobenzoyl)thiophene |
898771-27-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
| abcr | AB362469-1 g |
3-(2-Fluorobenzoyl)thiophene, 97%; . |
898771-27-2 | 97% | 1g |
€954.60 | 2023-04-26 | |
| abcr | AB362469-2 g |
3-(2-Fluorobenzoyl)thiophene, 97%; . |
898771-27-2 | 97% | 2g |
€1400.00 | 2023-04-26 | |
| abcr | AB362469-1g |
3-(2-Fluorobenzoyl)thiophene, 97%; . |
898771-27-2 | 97% | 1g |
€953.10 | 2025-04-15 | |
| abcr | AB362469-2g |
3-(2-Fluorobenzoyl)thiophene, 97%; . |
898771-27-2 | 97% | 2g |
€1398.60 | 2025-04-15 |
3-(2-Fluorobenzoyl)thiophene Suppliers
3-(2-Fluorobenzoyl)thiophene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-(2-Fluorobenzoyl)thiophene
Comprehensive Overview of 3-(2-Fluorobenzoyl)thiophene (CAS No. 898771-27-2): Properties, Applications, and Industry Insights
3-(2-Fluorobenzoyl)thiophene (CAS No. 898771-27-2) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and material science research. This heterocyclic molecule combines a thiophene ring with a 2-fluorobenzoyl substituent, creating a versatile scaffold for drug discovery and organic electronics. The presence of both fluorine and sulfur atoms in its structure contributes to unique electronic properties and enhanced metabolic stability, making it valuable for medicinal chemistry applications.
Recent studies highlight the growing demand for fluorinated thiophene derivatives in developing kinase inhibitors and GPCR-targeted therapies. Researchers are particularly interested in how the 2-fluorobenzoyl group influences molecular interactions in biological systems. The compound's crystal structure and electronic distribution have been characterized using X-ray diffraction and computational modeling, revealing insights into its potential as a building block for more complex molecules.
In material science, 3-(2-Fluorobenzoyl)thiophene serves as a precursor for conjugated polymers used in organic photovoltaics and OLED devices. The fluorine atom's electron-withdrawing effect tunes the material's HOMO-LUMO gap, a property crucial for optimizing light absorption and charge transport in these applications. Industry reports indicate increasing patent activity around similar fluorinated heterocycles, reflecting their commercial potential in next-generation electronic materials.
Synthetic approaches to 898771-27-2 typically involve palladium-catalyzed cross-coupling reactions between thiophene boronic acids and fluorinated benzoyl chlorides. Recent advancements in green chemistry have introduced more sustainable protocols using recyclable catalysts and solvent-free conditions. These developments address growing environmental concerns while maintaining high yields and purity standards required for pharmaceutical applications.
The compound's structure-activity relationships (SAR) are frequently discussed in medicinal chemistry forums. Computational studies suggest that the thiophene-fluorobenzoyl combination may enhance binding affinity to certain enzyme pockets compared to non-fluorinated analogs. This has led to its incorporation in several drug discovery programs targeting inflammatory and neurological disorders, though specific therapeutic applications remain proprietary to developing companies.
Analytical characterization of 3-(2-Fluorobenzoyl)thiophene typically employs HPLC-MS, NMR spectroscopy, and elemental analysis. The compound demonstrates good stability under standard storage conditions, with degradation studies showing minimal decomposition when protected from light and moisture. These properties contribute to its reliability as an intermediate in multi-step syntheses.
Market analysts note rising demand for specialty fluorochemicals like 898771-27-2, driven by pharmaceutical R&D and advanced material sectors. The global market for fluorinated building blocks is projected to grow at 6.8% CAGR through 2030, with heterocyclic fluorocompounds representing the fastest-growing segment. This trend reflects the increasing importance of fluorine in modern chemical design across multiple industries.
Quality control protocols for 3-(2-Fluorobenzoyl)thiophene emphasize strict limits on residual solvents and heavy metals, particularly for pharmaceutical applications. Current Good Manufacturing Practice (cGMP) compliant versions are available for clinical research purposes, meeting stringent regulatory requirements for impurity profiles and batch-to-batch consistency.
Emerging research explores the compound's potential in catalysis and coordination chemistry. The thiophene sulfur and carbonyl oxygen can act as donor atoms, forming complexes with transition metals that show interesting catalytic properties. These developments open new possibilities for organocatalysis and asymmetric synthesis applications.
From a regulatory perspective, 3-(2-Fluorobenzoyl)thiophene is not currently listed on major chemical control inventories, though users should monitor evolving chemical regulations. Safety data sheets recommend standard organic laboratory precautions, with particular attention to avoiding dust formation and ensuring adequate ventilation during handling procedures.
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